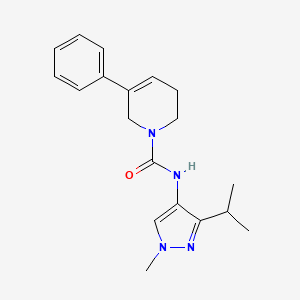![molecular formula C10H15FN2OS B6623761 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol](/img/structure/B6623761.png)
3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of organic compounds known as pyridines, which are widely used in the synthesis of various drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms by disrupting their cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol have not been extensively studied. However, it has been shown to exhibit low toxicity and minimal side effects, making it a potentially safe compound for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol in laboratory experiments include its ease of synthesis, low toxicity, and potential applications in the development of new drugs and pharmaceuticals. However, its limitations include the lack of extensive research on its biochemical and physiological effects, as well as its potential interactions with other compounds.
Zukünftige Richtungen
There are many potential future directions for research on 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol. Some of these include:
1. Further studies on the mechanism of action of this compound in inhibiting the growth and replication of microorganisms.
2. Exploration of the potential applications of this compound in the development of new antibiotics and antifungal drugs.
3. Investigation of the potential interactions between this compound and other compounds, both in vitro and in vivo.
4. Studies on the biochemical and physiological effects of this compound in various animal models.
5. Development of new synthesis methods for this compound that are more efficient and cost-effective.
In summary, 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol is a promising compound with potential applications in the field of medicine. While further research is needed to fully understand its mechanism of action and biochemical and physiological effects, it represents a valuable tool for scientific research and the development of new drugs and pharmaceuticals.
Synthesemethoden
The synthesis of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 5-fluoropyridine-2-amine with 3-chloro-1-propanethiol in the presence of a base such as potassium carbonate. This reaction yields the desired product, which can be purified by various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The potential applications of 3-[2-[(5-Fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol in scientific research are numerous. One of the most significant applications is in the field of medicinal chemistry, where this compound can be used as a starting material for the synthesis of various drugs and pharmaceuticals. Additionally, this compound has been shown to exhibit antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
3-[2-[(5-fluoropyridin-2-yl)amino]ethylsulfanyl]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2OS/c11-9-2-3-10(13-8-9)12-4-7-15-6-1-5-14/h2-3,8,14H,1,4-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKUMGMYMISJZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)NCCSCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-chloro-4-N-[[4-(oxan-4-yloxymethyl)phenyl]methyl]pyrimidine-4,6-diamine](/img/structure/B6623687.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![2H-benzotriazol-4-yl-[4-[(4-methyl-1,3-thiazol-2-yl)amino]piperidin-1-yl]methanone](/img/structure/B6623708.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
![4-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B6623712.png)
![3-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethylcarbamoyl]benzoic acid](/img/structure/B6623721.png)
![2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![methyl (3aS,7aS)-2-[(1-methyl-3-propan-2-ylpyrazol-4-yl)carbamoyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylate](/img/structure/B6623734.png)
![2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B6623738.png)
![5-Chloro-6-[4-[(4-fluorophenyl)methoxy]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623750.png)
![5-chloro-4-N-[(3-methyl-1-phenylpyrazol-4-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623753.png)
![5-chloro-4-N-[(6-methyl-2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidine-4,6-diamine](/img/structure/B6623766.png)
